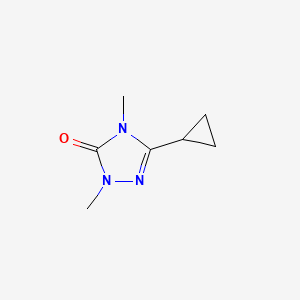

3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

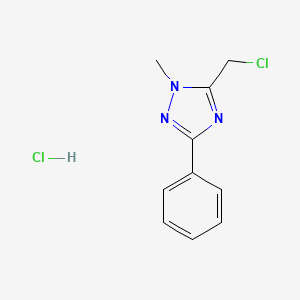

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in the synthesis of pharmaceuticals and biologically important compounds .

Synthesis Analysis

1,2,4-Triazoles can be synthesized via various methods, one of which involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive nitrogen atoms in their structure. They can act as precursors for nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications

Structural and Molecular Insights

Research on triazole derivatives, including structures similar to 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has provided significant insights into their crystal and molecular structures. For instance, the study by Boechat et al. (2010) on triazole derivatives revealed the disposition of molecules around a mirror plane, indicating considerable delocalization of π-electron density within the triazole ring. This structural insight is crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Boechat et al., 2010).

Synthetic Applications

Triazole derivatives have been explored for their synthetic utility, exemplified by the work of Shikhaliev et al. (2005), who developed a three-component condensation method to afford triazoloquinazolinones. This synthetic approach highlights the versatility of triazole compounds in facilitating the construction of complex heterocyclic frameworks, which are of interest in the development of new drugs and materials (Shikhaliev et al., 2005).

Catalysis and Organic Transformations

The study by Kimball et al. (2002) on the cyclization of (2-ethynylphenyl)triazenes underlines the potential of triazole derivatives in catalysis and organic transformations. Their findings on carbene mechanistic pathways and pseudocoarctate pathways for cyclization offer avenues for the development of novel catalytic processes in organic synthesis (Kimball et al., 2002).

Biological and Industrial Importance

Research by Singh et al. (2013) on the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–H2O catalytic system underscores the biological and industrial significance of triazole derivatives. Their methodologies demonstrate the environmental friendliness and efficiency of synthesizing triazole compounds, which have applications ranging from medicinal chemistry to material science (Singh et al., 2013).

Mechanism of Action

Target of Action

Compounds containing 1,2,4-triazole rings, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been found in many important synthetic drug molecules and have a broad range of chemical and biological properties .

Mode of Action

It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects . For instance, in some aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

1,2,4-triazole derivatives are known to have a broad spectrum of biological activities, which can result in various cellular effects .

Action Environment

It is known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various diseases .

Safety and Hazards

properties

IUPAC Name |

5-cyclopropyl-2,4-dimethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-6(5-3-4-5)8-10(2)7(9)11/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOVMNIIOOASMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

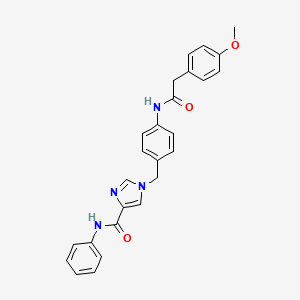

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)

![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)

![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)